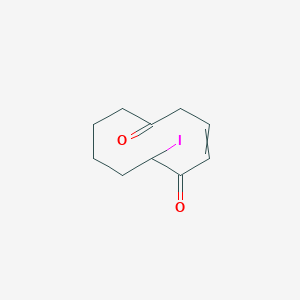
10-Iodocyclodec-2-ene-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Iodocyclodec-2-ene-1,5-dione: is an organic compound characterized by a ten-membered ring structure with an iodine atom attached to the tenth carbon and two ketone groups at the second and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Iodocyclodec-2-ene-1,5-dione typically involves the iodination of cyclodec-2-ene-1,5-dione. One common method is the electrophilic addition of iodine to the double bond in cyclodec-2-ene-1,5-dione under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with iodine as the electrophile and a Lewis acid catalyst like aluminum chloride to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 10-Iodocyclodec-2-ene-1,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form more complex structures, often involving the ketone groups.
Reduction Reactions: Reduction of the ketone groups can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of new compounds with different functional groups replacing the iodine atom.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Scientific Research Applications
Chemistry: 10-Iodocyclodec-2-ene-1,5-dione is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable tool in drug discovery and development.
Industry: The compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for use in industrial applications where specific chemical properties are required.
Mechanism of Action
The mechanism of action of 10-Iodocyclodec-2-ene-1,5-dione involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the ketone groups. The iodine atom acts as a leaving group in substitution reactions, while the ketone groups can undergo oxidation or reduction. These reactions are facilitated by the compound’s unique ring structure, which provides stability and reactivity.
Comparison with Similar Compounds
Cyclodec-2-ene-1,5-dione: Lacks the iodine atom but shares the same ring structure and ketone groups.
10-Bromocyclodec-2-ene-1,5-dione: Similar structure with a bromine atom instead of iodine.
10-Chlorocyclodec-2-ene-1,5-dione: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 10-Iodocyclodec-2-ene-1,5-dione is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromine and chlorine analogs. The larger atomic radius and lower electronegativity of iodine make it a better leaving group in substitution reactions, enhancing the compound’s versatility in synthetic applications.
Properties
CAS No. |
919300-94-0 |
|---|---|
Molecular Formula |
C10H13IO2 |
Molecular Weight |
292.11 g/mol |
IUPAC Name |
10-iodocyclodec-2-ene-1,5-dione |
InChI |
InChI=1S/C10H13IO2/c11-9-6-2-1-4-8(12)5-3-7-10(9)13/h3,7,9H,1-2,4-6H2 |
InChI Key |
WKUUZJZJFMMNMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)CC=CC(=O)C(C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


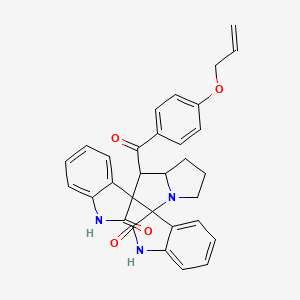
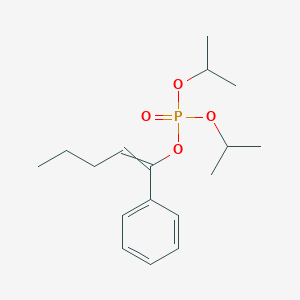
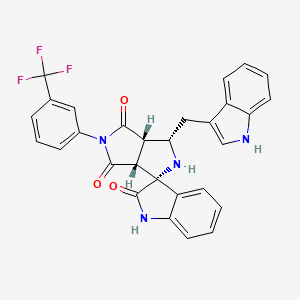
![N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620935.png)
![2-({1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperidin-4-yl}oxy)benzonitrile](/img/structure/B12620948.png)
![N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine](/img/structure/B12620960.png)
![2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620962.png)
![5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B12620969.png)
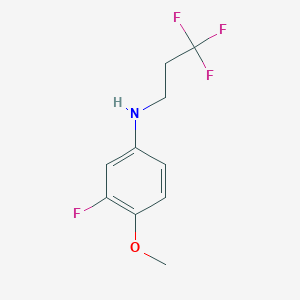
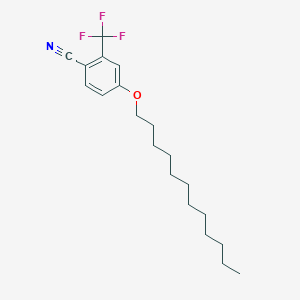
![Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B12620987.png)
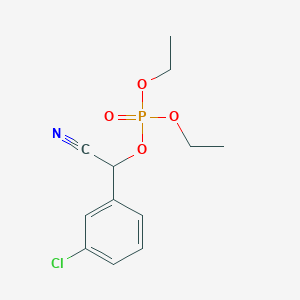
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12621007.png)
![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole](/img/structure/B12621012.png)
